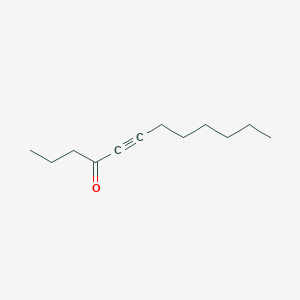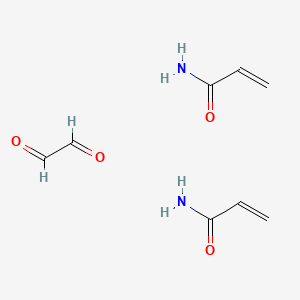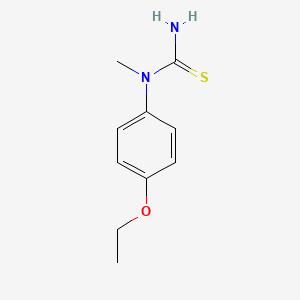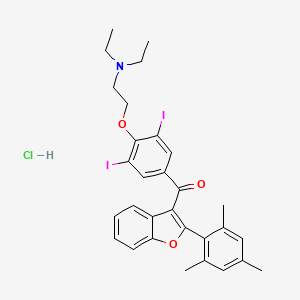
3-Oxadiamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxadiamantane is a derivative of adamantane, a polycyclic hydrocarbon known for its diamond-like structure. This compound is characterized by the presence of an oxygen atom within its diamondoid framework, which significantly alters its chemical and physical properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including materials science, chemistry, and nanotechnology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxadiamantane typically involves the functionalization of adamantane. One common method is the oxidation of adamantane using strong oxidizing agents such as nitric acid (HNO₃) or potassium permanganate (KMnO₄). The reaction conditions often require elevated temperatures and controlled environments to ensure the selective incorporation of the oxygen atom into the adamantane framework .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These can include catalytic processes that utilize transition metal catalysts to facilitate the oxidation reaction. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Oxadiamantane undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxygenated derivatives.
Reduction: Reduction reactions can remove oxygen atoms, reverting the compound closer to its adamantane precursor.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO₃), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a suitable catalyst
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution can produce halogenated compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 3-Oxadiamantane exerts its effects is primarily through its interaction with molecular targets and pathways. The oxygen atom within its structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. These interactions can affect various biological pathways, making this compound a versatile compound in both chemical and biological contexts .
Vergleich Mit ähnlichen Verbindungen
Adamantane: The parent compound, known for its stability and diamond-like structure.
Oxatriamantane: Another oxygenated derivative with a more complex structure.
Dehydroadamantane: A derivative with double bonds, increasing its reactivity.
Uniqueness: 3-Oxadiamantane stands out due to its specific oxygen incorporation, which imparts unique chemical and physical properties. This makes it more reactive and versatile compared to its non-oxygenated counterparts, allowing for a broader range of applications in various fields .
Eigenschaften
CAS-Nummer |
76173-17-6 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
3-oxapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane |
InChI |
InChI=1S/C13H18O/c1-6-2-11-9-4-7-5-10(8(1)9)12(3-6)13(11)14-7/h6-13H,1-5H2 |
InChI-Schlüssel |
NSPQAAVOTSBTKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3C4C1C5CC(C4)OC3C5C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
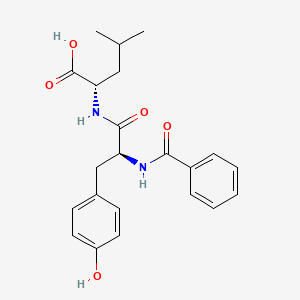
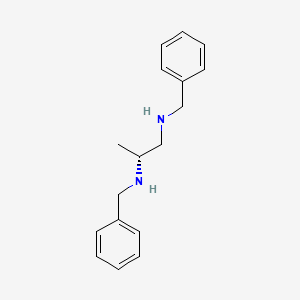
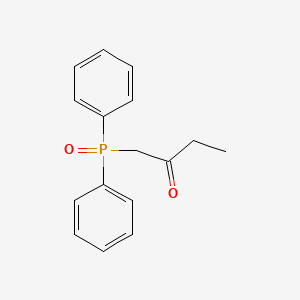
![N-[8-[(2,4-dinitrophenyl)hydrazinylidene]octylideneamino]-2,4-dinitroaniline](/img/structure/B14447258.png)
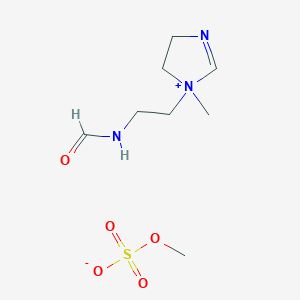
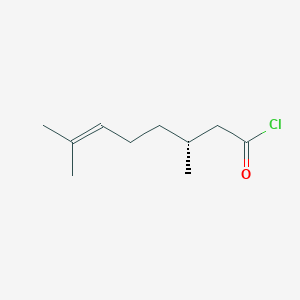
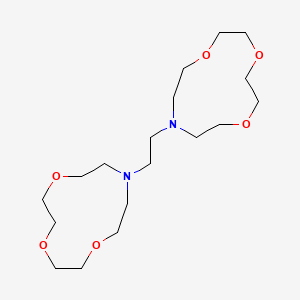
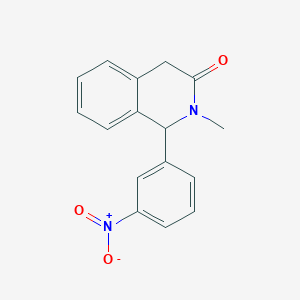
![2,2'-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol)](/img/structure/B14447294.png)
